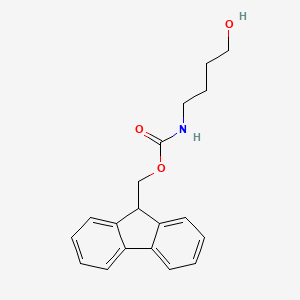
4-(Fmoc-amino)-1-butanol
Übersicht
Beschreibung
4-(Fmoc-amino)-1-butanol is a chemical compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group on a butanol backbone. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions, preventing unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fmoc-amino)-1-butanol typically involves the reaction of 4-amino-1-butanol with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The Fmoc group is introduced to the amino group, forming the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques . These methods ensure high purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Fmoc-amino)-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The Fmoc group can be removed under basic conditions using piperidine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Various electrophiles such as acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 4-(Fmoc-amino)butanal.
Reduction: Removal of the Fmoc group, yielding 4-amino-1-butanol.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(Fmoc-amino)-1-butanol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins by protecting amino groups during reactions.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of biocompatible hydrogels and other materials for biomedical applications.
Wirkmechanismus
The primary mechanism of action of 4-(Fmoc-amino)-1-butanol involves the protection of amino groups during chemical synthesis. The Fmoc group is introduced to the amino group, preventing it from participating in unwanted reactions. The Fmoc group can be selectively removed under basic conditions, allowing the amino group to react as desired .
Vergleich Mit ähnlichen Verbindungen
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): Used to introduce the Fmoc protecting group.
4-Amino-1-butanol: The precursor to 4-(Fmoc-amino)-1-butanol.
Fmoc-protected amino acids: Commonly used in peptide synthesis.
Uniqueness: this compound is unique due to its specific structure, which combines the Fmoc protecting group with a butanol backbone. This structure allows it to be used in a variety of chemical reactions and applications, making it a versatile compound in peptide synthesis and other fields .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4-hydroxybutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-12-6-5-11-20-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18,21H,5-6,11-13H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTTUOLQLCQZEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371395 | |
| Record name | 4-(Fmoc-amino)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209115-32-2 | |
| Record name | 4-(Fmoc-amino)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















